tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate
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Overview
Description
Tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate is a complex organic compound that features a combination of heterocyclic structures, including pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety. The piperidine ring is then incorporated, and the final step involves the addition of the tert-butyl carbamate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its heterocyclic rings are often found in bioactive molecules, making it a valuable tool for understanding biological processes .
Medicine
Its structure can be modified to create derivatives with enhanced pharmacological properties, such as increased potency or selectivity .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl (4R,6R)-6- 2- 2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4- (phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester
- **tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate is unique due to its combination of pyrrole and thiazole rings, which are less commonly found together in a single molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H26N4O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H26N4O3S/c1-13-15(27-17(20-13)23-9-5-6-10-23)16(24)22-11-7-14(8-12-22)21-18(25)26-19(2,3)4/h5-6,9-10,14H,7-8,11-12H2,1-4H3,(H,21,25) |
InChI Key |
DCHHPGJLNXADNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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